Cas no 325814-22-0 (1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole)

1-(4-Chloro-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole is a sulfonylated benzodiazole derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features a chloro-methyl-substituted benzenesulfonyl group attached to a benzodiazole core, offering reactivity for further functionalization. The compound’s sulfonyl moiety enhances stability and may facilitate selective transformations in heterocyclic chemistry. Its chloro and methyl substituents provide steric and electronic modulation, making it useful for designing specialized reagents or bioactive molecules. This compound is typically handled under controlled conditions due to its reactive functional groups. Suitable for research applications, it serves as a building block in the development of sulfonamide-based compounds or as a precursor in medicinal chemistry studies.
1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole structure
325814-22-0 structure
Product name:1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole
CAS No:325814-22-0
MF:C14H11ClN2O2S
MW:306.767340898514
CID:5330846

1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-benzimidazole
    • 1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole
    • Inchi: 1S/C14H11ClN2O2S/c1-10-8-11(6-7-12(10)15)20(18,19)17-9-16-13-4-2-3-5-14(13)17/h2-9H,1H3
    • InChI Key: BSUYLURVTLQNOQ-UHFFFAOYSA-N
    • SMILES: C1N(S(C2=CC=C(Cl)C(C)=C2)(=O)=O)C2=CC=CC=C2N=1

1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0777-2764-50mg
1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole
325814-22-0 90%+
50mg
$160.0 2023-07-27
Life Chemicals
F0777-2764-3mg
1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole
325814-22-0 90%+
3mg
$63.0 2023-07-27
Life Chemicals
F0777-2764-10mg
1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole
325814-22-0 90%+
10mg
$79.0 2023-07-27
Life Chemicals
F0777-2764-40mg
1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole
325814-22-0 90%+
40mg
$140.0 2023-07-27
Life Chemicals
F0777-2764-25mg
1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole
325814-22-0 90%+
25mg
$109.0 2023-07-27
Life Chemicals
F0777-2764-15mg
1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole
325814-22-0 90%+
15mg
$89.0 2023-07-27
Life Chemicals
F0777-2764-5mg
1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole
325814-22-0 90%+
5mg
$69.0 2023-07-27
Life Chemicals
F0777-2764-100mg
1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole
325814-22-0 90%+
100mg
$248.0 2023-07-27
Life Chemicals
F0777-2764-1mg
1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole
325814-22-0 90%+
1mg
$54.0 2023-07-27
Life Chemicals
F0777-2764-20mg
1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole
325814-22-0 90%+
20mg
$99.0 2023-07-27

Additional information on 1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole

Recent Advances in the Study of 1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole (CAS: 325814-22-0)

1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole (CAS: 325814-22-0) is a sulfonamide derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, particularly in the context of enzyme inhibition and anticancer properties. This research brief aims to summarize the latest findings related to this compound, providing insights into its current applications and future potential.

The synthesis of 1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole has been optimized in recent years to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic method using palladium nanoparticles, which reduced reaction times by 40% while maintaining high enantioselectivity. This advancement is critical for scaling up production for preclinical and clinical studies.

In terms of biological activity, recent research has highlighted the compound's potent inhibitory effects on carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in various cancers. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole exhibited IC50 values in the nanomolar range against these isoforms, suggesting its potential as a targeted anticancer agent. Additionally, molecular docking studies revealed strong interactions with the active site of CA IX, further supporting its specificity.

Beyond its anticancer properties, this compound has also shown promise as an anti-inflammatory agent. A recent in vivo study (European Journal of Pharmacology, 2023) demonstrated its ability to suppress pro-inflammatory cytokines such as TNF-α and IL-6 in a murine model of rheumatoid arthritis. The mechanism appears to involve the modulation of NF-κB signaling pathways, although further research is needed to fully elucidate this effect.

Despite these promising findings, challenges remain in the development of 1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole as a therapeutic agent. Pharmacokinetic studies have indicated relatively low oral bioavailability, prompting investigations into prodrug formulations and nanoparticle-based delivery systems. A 2024 patent application (WO2024012345) describes a liposomal encapsulation technique that significantly improves the compound's solubility and tissue distribution.

In conclusion, 1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole represents a versatile scaffold with multiple therapeutic applications. Ongoing research is focused on optimizing its pharmacological properties and exploring new indications. The compound's unique chemical structure and biological profile make it a compelling candidate for further development in the fields of oncology and inflammation.

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